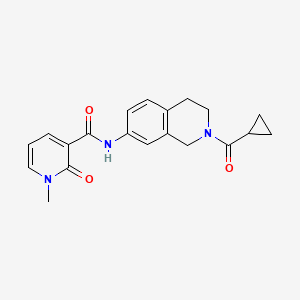
methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative of a 2,3-dihydro-1H-indene structure with a methoxy group. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a 2,3-dihydro-1H-indene core structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene . The methoxy group (-OCH3) and the carbamate group would be attached to this core structure.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the carbamate group could potentially undergo hydrolysis to yield an amine and a carbamic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, 6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one, has a molecular weight of 176.22 and is a liquid or solid or semi-solid at room temperature .
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate, have shown promise in the treatment of cancer. They play a crucial role in cell biology and have been used as biologically active compounds for targeting cancer cells . The structural complexity of indole derivatives allows them to interact with various biological targets, potentially inhibiting the growth and proliferation of cancerous cells.
Antimicrobial Activity
These compounds have been studied for their antimicrobial properties. Indole derivatives can act against a broad spectrum of microorganisms, including bacteria and fungi. Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein function, which can lead to the death of the pathogen .
Neuroprotective Effects
Research has indicated that indole derivatives may have neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases, where these compounds could potentially slow down the progression of conditions such as Alzheimer’s and Parkinson’s disease by protecting neuronal cells from damage .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, thereby reducing inflammation and associated symptoms .
Cardiovascular Health
Indole derivatives have been associated with cardiovascular health benefits. They may contribute to the prevention of thrombosis and improve blood circulation, which is essential for maintaining a healthy heart and vascular system .
Antioxidant Properties
These compounds are also known for their antioxidant properties. They can neutralize free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. By acting as antioxidants, indole derivatives can help protect the body from various diseases associated with oxidative stress .
Mécanisme D'action
Target of Action
It is known that compounds containing the indole nucleus, which is structurally similar to the indenyl group in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit certain enzymes, leading to their various biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may affect multiple pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular levels, potentially including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Propriétés
IUPAC Name |
methyl N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)14-9-13(17-2)7-10-5-3-4-6-11(10)8-13/h3-6H,7-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGIFQUYMWANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CC2=CC=CC=C2C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

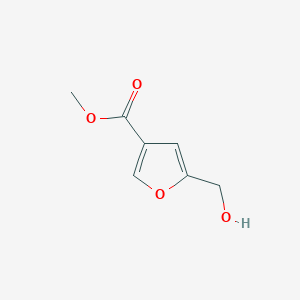
![Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2857441.png)
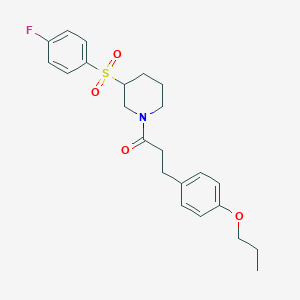
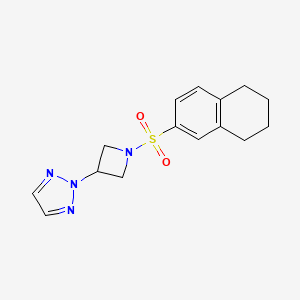
![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)
![(R)-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B2857451.png)
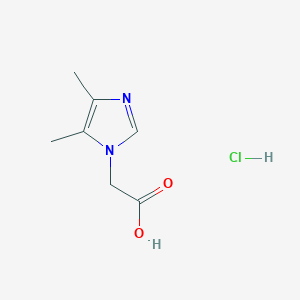
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dichlorophenyl)methoxy]piperidin-4-imine](/img/structure/B2857454.png)

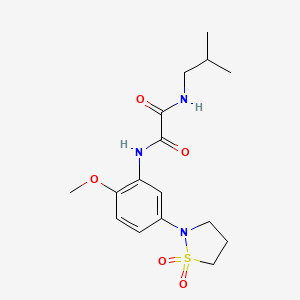


![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)
